rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine
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Overview
Description
rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine: is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α-amino ketones and diazo pyruvates, catalyzed by ruthenium chloride (RuCl3) through a tandem N–H insertion/cyclization sequence . Another approach involves the enantioselective construction of the compound using a one-pot asymmetric transfer hydrogenation/cyclization process catalyzed by a combination of ruthenium and gold bimetallic catalysts .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and molecular switches.
Mechanism of Action
The mechanism of action of rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,4-Oxazine: A simpler heterocyclic compound with similar structural features but different chemical properties.
1,3-Oxazine: Another isomer with distinct reactivity and applications.
Uniqueness
rel-(4aR,8aR)-Octahydropyrano[3,4-b][1,4]oxazine is unique due to its specific fused ring system and stereochemistry, which confer distinct chemical and biological properties
Properties
CAS No. |
1993218-15-7 |
---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
1,2,3,4a,5,7,8,8a-octahydropyrano[3,4-b][1,4]oxazine |
InChI |
InChI=1S/C7H13NO2/c1-3-9-5-7-6(1)8-2-4-10-7/h6-8H,1-5H2 |
InChI Key |
PMVVAENUEIYCPG-UHFFFAOYSA-N |
SMILES |
C1COCC2C1NCCO2 |
Canonical SMILES |
C1COCC2C1NCCO2 |
solubility |
not available |
Origin of Product |
United States |
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